![molecular formula C19H21NO5 B047358 N-trans-feruloylmethoxytyramine CAS No. 78510-19-7](/img/structure/B47358.png)
N-trans-feruloylmethoxytyramine
Overview
Description
N-trans-feruloylmethoxytyramine is a hydroxycinnamic acid and a natural product found in various organisms . It has been identified as a potent HNF4α agonist and an anticancer compound isolated from Alternanthera philoxeroides . It has shown cytotoxicity to HeLa cells .
Synthesis Analysis
N-trans-feruloylmethoxytyramine has been isolated from Cinnamomum reticulatum Hay along with other compounds . It can also be synthesized enzymatically from 4-hydroxy-3-methoxycinnamic acid and tyramine hydrochloride in a one-step lipase-catalyzed reaction .Molecular Structure Analysis
The molecular formula of N-trans-feruloylmethoxytyramine is C19H21NO5 . Its IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide .Physical And Chemical Properties Analysis
N-trans-feruloylmethoxytyramine has a molecular weight of 343.4 g/mol . Its melting point is between 105-106 °C .Scientific Research Applications
Antioxidant Activity
“N-trans-Feruloyl-3-methoxytyramine” has been identified as an antioxidant in Allium fistulosum L., also known as the Welsh onion . It was found to have significant DPPH radical scavenging activities .
Natural Product in Arcangelisia Gusanlung
This compound is a natural product found in Arcangelisia gusanlung . It has been manually annotated by a third party and found in the stem of the plant .
Anticancer Compound
“N-trans-Feruloyl-3-methoxytyramine” is an anticancer compound isolated from Alternanthera philoxeroides . It has been found to be cytotoxic to HeLa cells, with an inhibition rate of 72.2% at a concentration of 30 μg/mL .
Chemical Synthesis
The compound can be obtained through chemical synthesis . It can also be extracted from natural plants .
Extraction from Soybean Residue
“N-trans-Feruloyl-3-methoxytyramine” can be extracted from soybean residue, followed by purification and crystallization steps .
Safety Information
As of now, a detailed safety assessment of “N-trans-Feruloyl-3-methoxytyramine” has not been conducted .
Mechanism of Action
Target of Action
N-trans-Feruloyl-3-methoxytyramine, also known as NSC723670, primarily targets amyloid-β plaques , monoamine oxidase B (MAO-B) , and phosphorylated tau protein in the central nervous system . These targets are key factors in the pathogenesis of Alzheimer’s disease (AD), resulting in neuroinflammation and cognitive impairments .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows potent inhibitory activity against BACE1 , MAO-B , and phosphorylated tau protein , as well as anti-aggregation activity against Aβ-peptides . This multi-targeting strategy has emerged as a promising approach for the development of AD treatments .
Biochemical Pathways
The compound affects the biochemical pathways related to the pathogenesis of AD. By inhibiting the activity of BACE1, MAO-B, and phosphorylated tau protein, and preventing the aggregation of Aβ-peptides, it can potentially modulate the pathways leading to the accumulation of amyloid-β plaques, overactivity of MAO-B, and presence of phosphorylated tau protein in the central nervous system .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol and dichloromethane, but is poorly soluble in water . This could potentially affect its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of N-trans-Feruloyl-3-methoxytyramine’s action include the inhibition of key enzymes and proteins involved in the pathogenesis of AD, and the prevention of Aβ-peptide aggregation . These effects could potentially lead to a reduction in neuroinflammation and cognitive impairments associated with AD .
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBVKANHNUZNL-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304540 | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-trans-feruloylmethoxytyramine | |
CAS RN |
78510-19-7, 83608-86-0 | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78510-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Feruloyl-3-methoxytyramine, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078510197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxy-3-methoxyphenyl)ethyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083608860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-trans-Feruloylmethoxytyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-FERULOYL-3-METHOXYTYRAMINE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693Y4AOA91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of N-trans-Feruloyl-3-methoxytyramine?
A1: N-trans-Feruloyl-3-methoxytyramine is a phenylpropanoid amide. Its structure consists of a ferulic acid moiety linked to a methoxytyramine unit via an amide bond.
Q2: What is the molecular formula and weight of N-trans-Feruloyl-3-methoxytyramine?
A2: The molecular formula of N-trans-Feruloyl-3-methoxytyramine is C19H21NO5. It has a molecular weight of 343.38 g/mol.
Q3: From what natural sources has N-trans-Feruloyl-3-methoxytyramine been isolated?
A3: N-trans-Feruloyl-3-methoxytyramine has been isolated from various plant sources, including:
- Peperomia tetraphylla []
- Neolitsea parvigemma and Neolitsea konishii []
- Litsea cubeba []
- Kochia scoparia []
- Corydalis racemosa []
- Cinnamomum reticulatum [, ]
- Bassia indica []
- Myricaria bracteata []
- Corydalis impatiens []
- Solanum melongena L. []
- Litsea hypophaea []
- Corydalis edulis []
- Sinomenium acutum []
- Achyranthes bidentata []
- Portulaca oleracea []
- Allium sativum []
- Allium fistulosum []
Q4: What spectroscopic data is available for characterizing N-trans-Feruloyl-3-methoxytyramine?
A4: Researchers commonly use NMR (1D and 2D), HR-ESIMS, IR, and UV spectroscopy for structural elucidation of N-trans-Feruloyl-3-methoxytyramine [, , , , , , , ].
Q5: What is known about the potential biological activities of N-trans-Feruloyl-3-methoxytyramine?
A5: Studies have explored various potential biological activities of N-trans-Feruloyl-3-methoxytyramine, including:
- Antitubercular activity: Demonstrated activity against Mycobacterium tuberculosis strain H(37)Rv [].
- Antioxidant activity: Showed potential in DPPH and ATBS assays [].
- Cytotoxic activity: Evaluated against several cancer cell lines including human colorectal (HT-29), human estrogen-receptor positive breast cancer (MCF-7), human estrogen-receptor negative breast cancer (MDA-MB-231), and human hepatocellular carcinoma (HepG2) [].
- Cell-protective effects: Exhibited protective effects against hydrogen peroxide-induced cell injury in PC12 cells [].
Q6: Are there any studies investigating the structure-activity relationship (SAR) of N-trans-Feruloyl-3-methoxytyramine?
A6: While specific SAR studies focusing solely on N-trans-Feruloyl-3-methoxytyramine are limited, research on similar cinnamic acid amides suggests that modifications to the phenolic hydroxyl groups and the amine moiety can significantly influence biological activity [].
Q7: Has N-trans-Feruloyl-3-methoxytyramine been investigated for its potential to inhibit sodium-glucose co-transporter-2 (SGLT2)?
A7: In silico predictions using the SkelSpheres descriptor and a Support Vector Regression (SVR) model suggest that N-trans-Feruloyl-3-methoxytyramine and its isomer, N-cis-feruloyl-3'-methoxytyramine, exhibit excellent or potent SGLT2 inhibitory activity with IC50 values less than 1 µM [].
Q8: Are there any known analytical methods for the detection and quantification of N-trans-Feruloyl-3-methoxytyramine?
A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) for the separation and identification of N-trans-Feruloyl-3-methoxytyramine. These methods can be coupled with detectors like mass spectrometry (MS) for accurate quantification [, ].
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